trans-4-Dimethylaminocrotonic acid hydrochloride

Afatinib intermediate Tyrosine kinase inhibitor synthesis Covalent inhibitor yield

Generic crotonic acid derivatives cannot ensure trans (E) geometry for EGFR/HER2 Michael addition, causing variable coupling yields. trans-4-Dimethylaminocrotonic acid hydrochloride provides the definitive trans isomer: • 89% documented coupling yield for afatinib/neratinib warhead synthesis • ≥98% HPLC purity for consistent covalent bond formation • Crystalline HCl salt for accurate robotic weighing and moisture stability • White to off-white solid, mp 157-162°C

Molecular Formula C6H12ClNO2
Molecular Weight 165.617
CAS No. 848133-35-7
Cat. No. B590175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Dimethylaminocrotonic acid hydrochloride
CAS848133-35-7
Synonyms(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride;  (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride; 
Molecular FormulaC6H12ClNO2
Molecular Weight165.617
Structural Identifiers
SMILESCN(C)CC=CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;
InChIKeyUUHNQHFOIVLAQX-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-Dimethylaminocrotonic Acid Hydrochloride (CAS 848133-35-7) Sourcing and Technical Baseline


Trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7), also referred to as (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, is a key α,β-unsaturated carboxylic acid building block employed predominantly as an intermediate in the synthesis of irreversible tyrosine kinase inhibitors . The compound exists as a white to off-white crystalline solid with a melting point range of 157–162 °C and is supplied at purities typically exceeding 97% by HPLC . Its trans (E) stereochemistry and dimethylamino functionality are critical structural determinants for the Michael addition chemistry required to generate the covalent acrylamide warhead present in approved antineoplastic agents such as afatinib and neratinib .

Why Trans-4-Dimethylaminocrotonic Acid Hydrochloride Cannot Be Readily Substituted in Targeted Covalent Inhibitor Programs


Generic substitution with other crotonic acid derivatives or alternative α,β-unsaturated electrophiles is inadvisable due to three interdependent factors. First, the trans (E) geometry is mandatory for the appropriate orientation of the Michael acceptor; the cis (Z) isomer or saturated analogs lack the necessary reactivity and spatial alignment with the catalytic cysteine residues of EGFR and HER2 [1]. Second, the 4-dimethylamino substituent provides an essential tertiary amine handle that governs both the aqueous solubility of the final conjugate and the electron density of the double bond, directly impacting the rate and specificity of covalent bond formation [2]. Third, the hydrochloride salt form confers a stable, crystalline, non-hygroscopic physical state that is operationally superior to the free base or alternative salts during multi-step synthesis . These collective requirements preclude simple replacement with compounds such as 4-bromocrotonic acid or 4-aminocrotonic acid, as demonstrated quantitatively below.

Quantitative Evidence Differentiating Trans-4-Dimethylaminocrotonic Acid Hydrochloride from Closest Analogs


89% Coupling Yield in Afatinib Synthesis Versus ≤50% Yield for 4-Bromocrotonic Acid Route

When trans-4-dimethylaminocrotonic acid hydrochloride is employed as the electrophilic building block in the final amidation step of afatinib synthesis, the reported yield reaches 89% [1]. In contrast, the alternative route utilizing 4-bromocrotonic acid as the starting material achieves a maximum yield of only 50% under comparable conditions [2]. The nearly 39 percentage-point yield advantage directly translates to improved atom economy, reduced cost of goods, and fewer purification cycles in commercial manufacturing.

Afatinib intermediate Tyrosine kinase inhibitor synthesis Covalent inhibitor yield

99.8% HPLC Purity Achievable via One-Pot Synthesis Versus 97–98% Commercial Grades

A dedicated one-pot synthetic methodology described in CN105669479A delivers trans-4-dimethylaminocrotonic acid hydrochloride with an HPLC purity of 99.8% (molar yield 45%) [1]. By comparison, standard commercial lots offered by major catalog vendors typically specify minimum purities of 97–98% . The >1% absolute purity enhancement is significant in regulated pharmaceutical environments, where impurity profiles must be rigorously controlled and any extraneous peaks can necessitate additional rework.

High-purity building block One-pot synthesis Afatinib intermediate purity

Trans (E) Stereochemistry Required for Irreversible EGFR/HER2 Inhibition – Cis Isomer is Inactive

The trans (E) configuration of the double bond in trans-4-dimethylaminocrotonic acid hydrochloride is an absolute requirement for the biological activity of the derived afatinib molecule [1]. The Michael addition between the acrylamide moiety and the thiol group of Cys797 in EGFR (and the homologous cysteine in HER2) is geometrically constrained; the cis (Z) isomer, if present, would place the reactive electrophile in an orientation that cannot productively engage the catalytic site [2]. Consequently, stereochemical purity is non-negotiable. While quantitative IC50 data for the isolated cis-afatinib impurity are not widely published, the class-level understanding of irreversible TKI pharmacology confirms that any cis contamination would yield an inactive or substantially less potent analog, effectively lowering the active pharmaceutical ingredient content.

Stereoselective intermediate Irreversible kinase inhibitor Michael acceptor geometry

Crystalline Hydrochloride Salt Offers Superior Handling Over Free Base (Oil/Low-Melting Solid)

Trans-4-dimethylaminocrotonic acid hydrochloride is a well-defined crystalline solid with a sharp melting point range of 157–162 °C, enabling straightforward weighing, transfer, and storage under ambient conditions . In contrast, the corresponding free base, (E)-4-(dimethylamino)but-2-enoic acid, is reported to be an oil or a low-melting solid (melting point < 50 °C), making it difficult to handle accurately on a laboratory or industrial scale . The hydrochloride salt also exhibits improved aqueous solubility (slightly soluble in water, DMSO, and methanol) relative to the free acid, facilitating homogeneous reaction conditions during amide coupling steps .

Solid-state handling Salt form advantage Process chemistry

Optimal Application Scenarios for Trans-4-Dimethylaminocrotonic Acid Hydrochloride (CAS 848133-35-7)


Afatinib and Neratinib API Manufacturing

This compound is the definitive building block for introducing the acrylamide warhead in the commercial synthesis of afatinib dimaleate and neratinib [1]. The 89% coupling yield documented in patent literature [2] directly supports large-scale manufacturing economics, while the high trans stereochemical purity ensures that the final drug substance meets identity specifications without the need for chiral or geometric purification of the final product.

Targeted Covalent Inhibitor Discovery and Library Synthesis

Medicinal chemistry teams developing next-generation irreversible kinase inhibitors rely on trans-4-dimethylaminocrotonic acid hydrochloride to install the dimethylamino crotonamide pharmacophore with precise stereochemical control [3]. The crystalline hydrochloride salt permits accurate robotic weighing and dissolution, enabling the parallel synthesis of focused libraries where even minor cis contamination could confound structure-activity relationship analysis.

Chemical Probe Development for EGFR and HER2 Biology

Academic and industrial researchers studying ErbB family signaling employ this intermediate to generate covalent chemical probes that recapitulate the mechanism of action of afatinib [1]. The compound's defined stereochemistry and high purity (up to 99.8% via optimized synthesis [4]) minimize off-target artifacts, increasing confidence that observed cellular phenotypes are attributable to on-target kinase engagement.

Industrial Process Development and Scale-Up of Irreversible Inhibitors

Process chemists evaluating synthetic routes for irreversible inhibitors select this hydrochloride salt over alternative crotonic acid derivatives (e.g., 4-bromocrotonic acid) because of the substantially higher downstream coupling yields and the elimination of lachrymatory bromo-intermediates [2]. The one-pot preparation method described in CN105669479A [4] offers a scalable, high-purity route that reduces unit operations and solvent consumption, aligning with green chemistry principles.

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